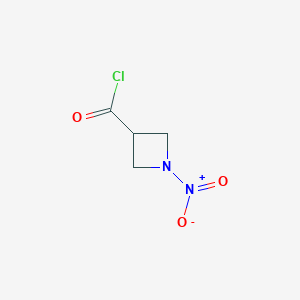
1-Nitroazetidine-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitroazetidine-3-carbonyl chloride is a chemical compound that has gained significant interest in the scientific community due to its unique properties and potential applications. It is an organic compound with the chemical formula C3H3ClN2O3. This compound has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 1-Nitroazetidine-3-carbonyl chloride is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions. This compound is highly reactive and can undergo various reactions, including nucleophilic substitution, addition, and elimination reactions.
Biochemical And Physiological Effects
1-Nitroazetidine-3-carbonyl chloride has been shown to have various biochemical and physiological effects. It has been shown to have antitumor activity and has been used in the synthesis of various anticancer drugs. Additionally, it has been shown to have antibacterial and antifungal properties.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Nitroazetidine-3-carbonyl chloride in lab experiments is its high reactivity, which makes it a useful intermediate in various chemical reactions. However, its high reactivity also makes it difficult to handle, and it must be stored and handled with care. Additionally, it is a toxic compound and can be harmful if ingested or inhaled.
Future Directions
There are many potential future directions for research involving 1-Nitroazetidine-3-carbonyl chloride. One potential application is in the synthesis of new drugs with anticancer or antibacterial properties. Additionally, it could be used in the development of new materials with unique properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of 1-Nitroazetidine-3-carbonyl chloride involves the reaction of 1-nitroazetidine with thionyl chloride. The reaction takes place under reflux in the presence of a catalyst such as triethylamine. The resulting product is a yellowish liquid that is highly reactive and must be handled with care.
Scientific Research Applications
1-Nitroazetidine-3-carbonyl chloride has been used extensively in scientific research due to its unique properties. It is a versatile compound that can be used in a variety of applications, including the synthesis of new drugs, the development of new materials, and the study of biochemical and physiological processes.
properties
CAS RN |
128534-31-6 |
|---|---|
Product Name |
1-Nitroazetidine-3-carbonyl chloride |
Molecular Formula |
C4H5ClN2O3 |
Molecular Weight |
164.55 g/mol |
IUPAC Name |
1-nitroazetidine-3-carbonyl chloride |
InChI |
InChI=1S/C4H5ClN2O3/c5-4(8)3-1-6(2-3)7(9)10/h3H,1-2H2 |
InChI Key |
CDNKEPQQJGGIRY-UHFFFAOYSA-N |
SMILES |
C1C(CN1[N+](=O)[O-])C(=O)Cl |
Canonical SMILES |
C1C(CN1[N+](=O)[O-])C(=O)Cl |
synonyms |
3-Azetidinecarbonyl chloride, 1-nitro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















